BenchChemオンラインストアへようこそ!

(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone

pKa ionization state extraction efficiency

(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone (CAS 1459754-40-5) is a halogenated benzophenone derivative with molecular formula C₁₃H₈ClIO₂ and molecular weight 358.56 g/mol. It is formally classified as Empagliflozin Impurity 142 (also designated Impurity 35 or Impurity 102 in various pharmacopeial listings), serving as a key late-stage intermediate and process-related impurity reference standard in the synthesis of the SGLT2 inhibitor empagliflozin.

Molecular Formula C13H8ClIO2
Molecular Weight 358.56 g/mol
Cat. No. B15374283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone
Molecular FormulaC13H8ClIO2
Molecular Weight358.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl)O
InChIInChI=1S/C13H8ClIO2/c14-12-6-3-9(15)7-11(12)13(17)8-1-4-10(16)5-2-8/h1-7,16H
InChIKeyAJLBQFYEHNVOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone: Physicochemical Profile and Procurement-Relevant Identity


(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone (CAS 1459754-40-5) is a halogenated benzophenone derivative with molecular formula C₁₃H₈ClIO₂ and molecular weight 358.56 g/mol [1]. It is formally classified as Empagliflozin Impurity 142 (also designated Impurity 35 or Impurity 102 in various pharmacopeial listings), serving as a key late-stage intermediate and process-related impurity reference standard in the synthesis of the SGLT2 inhibitor empagliflozin [1]. The compound features a distinctive 2-chloro-5-iodo substitution pattern on one phenyl ring and a 4-hydroxyl group on the other, yielding computed physicochemical properties that include a predicted pKa of 7.55 ± 0.15, a predicted boiling point of 476.4 ± 40.0 °C, a predicted density of 1.792 ± 0.06 g/cm³ [1], a calculated LogP of 3.88, a topological polar surface area (TPSA) of 37.3 Ų, and one hydrogen bond donor . Commercial availability typically ranges from 95% to ≥98% purity with full characterization packages (COA, ¹H NMR, MS, HPLC) suitable for ANDA regulatory filings [1].

Why (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone Cannot Be Substituted by Other Halogenated Benzophenones


In-class halogenated benzophenones such as (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone and (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone share the same 2-chloro-5-iodobenzophenone core but differ critically in the nature of the para-substituent on the second phenyl ring. The hydroxyl group of the target compound introduces an ionizable proton, hydrogen bond donor capacity, and altered electronic distribution that collectively govern solubility, chromatographic behavior, chemical reactivity, and biological target engagement in ways that its fluoro-, ethoxy-, or unsubstituted analogs cannot replicate [1]. Published structure–activity relationship (SAR) studies on halophenol benzophenones explicitly demonstrate that the hydroxyl moiety is essential for protein tyrosine kinase (PTK) inhibitory activity, while methoxyl substitution abolishes activity entirely [1]. Furthermore, the combination of chloro and iodo substituents on the same ring creates a unique orthogonal reactivity profile—the iodine atom serves as a handle for cross-coupling chemistry while the chlorine modulates electronic effects—meaning that substituting either halogen alters the compound's synthetic utility and impurity profile in pharmaceutical manufacturing . These multidimensional differences, quantified in the evidence below, preclude simple interchange with closely related structural analogs.

Quantitative Differentiation Evidence for (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone Versus Closest Analogs


Ionization Capacity (pKa): Target Compound Is Ionizable Near Physiological pH, Unlike the 4-Fluoro Analog

The target compound possesses a predicted pKa of 7.55 ± 0.15 attributable to the 4-hydroxyphenyl group, meaning it exists in partially ionized form at physiological pH 7.4 [1]. In contrast, the closest structural analog, (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone (Empagliflozin Impurity 59, CAS 915095-86-2), carries a 4-fluoro substituent with no ionizable proton, resulting in a hydrogen bond donor count of zero and the inability to undergo acid–base partitioning [2]. This fundamental difference enables selective extraction, pH-dependent purification, and salt formation for the target compound that is impossible for the 4-fluoro analog.

pKa ionization state extraction efficiency salt formation

Lipophilicity (LogP): Target Compound Is Significantly Less Lipophilic Than Both 4-Fluoro and 4-Ethoxy Analogs

The target compound exhibits a calculated LogP of 3.88, which is approximately 0.86 log units lower than the 4-fluoro analog (LogP 4.74) and approximately 0.69–1.22 log units lower than the 4-ethoxy analog (LogP 4.57–5.10, depending on computational method) [1]. This LogP difference corresponds to an approximately 7.2-fold difference in octanol–water partition coefficient relative to the 4-fluoro analog, translating into meaningfully different reversed-phase HPLC retention times, solid-phase extraction behavior, and predicted membrane permeability.

LogP lipophilicity chromatographic retention membrane permeability

Hydrogen Bond Donor Capacity: Enables Derivatization and Molecular Recognition Absent in Fluoro and Ethoxy Analogs

The target compound possesses one hydrogen bond donor (the phenolic –OH), whereas the 4-fluoro analog has zero hydrogen bond donors and the 4-ethoxy analog also has zero hydrogen bond donors . This single H-bond donor is the critical functional handle enabling the downstream glycosylation step in empagliflozin synthesis, where the phenolic oxygen is directly coupled to a protected sugar moiety via Lewis acid-catalyzed glycosylation after carbonyl reduction and Grignard metallation . The 4-fluoro analog must first undergo hydroxylation to be converted into the target compound before glycosylation can proceed, as documented in patent synthetic routes.

hydrogen bond donor derivatization glycosylation molecular recognition

Protein Tyrosine Kinase (PTK) Inhibitory SAR: Hydroxyl Group Is Essential for Activity While Fluoro and Iodo Substituents Abolish It

In a systematic SAR study of benzophenone and diphenylmethane halophenols, compounds bearing free hydroxyl groups on the phenyl ring were essential for PTK inhibitory activity, while methoxyl substitution completely abolished activity (IC₅₀ > 50 μM) [1]. Critically, the study established that the halogen contribution to PTK inhibition follows the order Cl > Br > F (or I), with chlorophenols 6c and 6d exhibiting the strongest activities (IC₅₀ = 2.97 μM and 3.96 μM, respectively) compared to the positive control genistein (IC₅₀ = 13.6 μM), whereas all fluoro- and iodo-functionalized halophenols showed no detectable activity [1]. The target compound, bearing both a chloro substituent and a free hydroxyl group, is structurally positioned within the active SAR space, while the 4-fluoro analog—lacking a hydroxyl and bearing only fluoro and iodo substituents—falls outside the active SAR profile.

protein tyrosine kinase halophenol SAR cancer therapeutics kinase inhibition

Regulatory-Ready Characterization: Supplied with Full Analytical Data Packages Enabling ANDA and DMF Filing

The target compound is commercially supplied as Empagliflozin Impurity 142 with detailed characterization data compliant with regulatory guidelines, including certificate of analysis (COA), ¹H NMR, mass spectrometry, and HPLC purity determination [1]. Multiple vendors (SynZeal, PharmaAffiliates, ChemScene, Molaid) offer the compound at purities of ≥95% to ≥98% specifically for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and Drug Master File (DMF) filings [1]. In contrast, the 4-fluoro analog (Empagliflozin Impurity 59) is primarily positioned as a synthetic reagent/intermediate rather than a certified impurity reference standard [2]. The target compound's availability with pharmacopeial traceability (USP or EP) upon request further distinguishes it for regulatory submissions.

reference standard ANDA filing impurity profiling GMP compliance

Procurement-Relevant Application Scenarios for (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone


Empagliflozin ANDA Impurity Profiling and Quality Control

The compound serves as a certified impurity reference standard (Empagliflozin Impurity 142) for ANDA and DMF filings. Its availability with full COA, NMR, MS, and HPLC characterization packages—including pharmacopeial traceability to USP or EP standards upon request —makes it the definitive choice for analytical method development, method validation, and routine quality control in generic empagliflozin manufacturing. The compound's distinct LogP (3.88), H-bond donor capacity (1 HBD), and ionizable phenol (pKa 7.55) ensure chromatographic resolution from both the parent drug and other process-related impurities such as the 4-fluoro intermediate [1].

Late-Stage Empagliflozin Intermediate for Synthetic Route Optimization

As the pre-hydroxylated benzophenone intermediate bearing the essential phenolic –OH handle, this compound eliminates the hydroxylation step required when starting from (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone . Patent synthetic routes document that the 4-fluoro analog must be converted to the target hydroxy compound before carbonyl reduction, phenolic protection, Grignard metallation, and Lewis acid-catalyzed glycosylation can proceed . Procuring the hydroxylated intermediate directly reduces the synthetic step count by one, potentially improving overall yield and reducing the impurity burden associated with the hydroxylation reaction step.

Halophenol Kinase Inhibitor Screening and Medicinal Chemistry

SAR data from benzophenone halophenol studies demonstrate that the hydroxyl group is essential for protein tyrosine kinase (PTK) inhibitory activity, with chloro-substituted phenols showing IC₅₀ values as low as 2.97–3.96 μM (vs. genistein at 13.6 μM), while fluoro- and iodo-only substitution yields inactive compounds . The target compound, bearing both the activity-essential hydroxyl group and the activity-enhancing chloro substituent, is structurally pre-validated within the active SAR space, whereas the 4-fluoro and 4-ethoxy analogs are predicted to be inactive. This makes the target compound the appropriate procurement choice for PTK-focused screening cascades and hit-to-lead optimization programs in oncology research.

Orthogonal Cross-Coupling Building Block for Complex Molecule Synthesis

The compound's 2-chloro-5-iodo substitution pattern provides orthogonal reactivity for sequential cross-coupling reactions—the iodine atom serves as the primary Suzuki, Sonogashira, or Heck coupling handle, while the chlorine can be engaged in subsequent coupling or substitution steps under distinct conditions . The phenolic hydroxyl group, absent in the 4-fluoro and 4-ethoxy analogs, enables additional orthogonal functionalization (etherification, esterification, or direct glycosylation) without requiring protecting group manipulation of the benzophenone carbonyl [1]. This trifunctional architecture (Ar–I for coupling, Ar–Cl for modulation, Ar–OH for derivatization) is uniquely suited for constructing molecular complexity in medicinal chemistry and materials science applications.

Quote Request

Request a Quote for (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.